molecular formula C12H11NO3 B11888019 2-Ethoxyquinoline-4-carboxylic acid CAS No. 5467-62-9

2-Ethoxyquinoline-4-carboxylic acid

Katalognummer: B11888019
CAS-Nummer: 5467-62-9
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: QHSDSDASKCLTPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The presence of an ethoxy group at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with ethyl acetoacetate in the presence of a base to form quinoline derivatives . Another method includes the Doebner-Miller reaction, which involves the condensation of aniline with ethyl acetoacetate followed by cyclization . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity . Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, alcohols, aldehydes, and substituted quinolines .

Wissenschaftliche Forschungsanwendungen

2-Ethoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-ethoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For instance, it has been shown to inhibit alkaline phosphatases, which play a role in dephosphorylation reactions . The ethoxy and carboxylic acid groups contribute to its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Ethoxyquinoline-4-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group, which influence its chemical behavior and enhance its potential for various applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

5467-62-9

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

2-ethoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-7-9(12(14)15)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3,(H,14,15)

InChI-Schlüssel

QHSDSDASKCLTPD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=CC=CC=C2C(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.